molecular formula C19H26ClNO3 B13773187 4H-1-Benzopyran-4-one, 3-ethyl-7-methoxy-2-methyl-8-(1-piperidinylmethyl)-, hydrochloride CAS No. 67195-87-3

4H-1-Benzopyran-4-one, 3-ethyl-7-methoxy-2-methyl-8-(1-piperidinylmethyl)-, hydrochloride

Cat. No.: B13773187
CAS No.: 67195-87-3
M. Wt: 351.9 g/mol
InChI Key: DIGWBLPUVXJQTO-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 3-ethyl-7-methoxy-2-methyl-8-(1-piperidinylmethyl)-, hydrochloride is a useful research compound. Its molecular formula is C19H26ClNO3 and its molecular weight is 351.9 g/mol. The purity is usually 95%.
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Biological Activity

The compound 4H-1-Benzopyran-4-one, 3-ethyl-7-methoxy-2-methyl-8-(1-piperidinylmethyl)-, hydrochloride is a member of the chromone family, which is characterized by a benzopyran structure. This compound has garnered interest due to its potential biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. This article synthesizes available research findings on its biological activity and implications.

Chemical Structure and Properties

The molecular formula for this compound is C24H27NO3C_{24}H_{27}NO_3, and it features a complex structure that includes a piperidine group. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC24H27NO3
SMILESCC1=C(OC2=C(C1=O)C=CC(=C2CN3CCCCC3)OC)CC4=CC=CC=C4
InChI KeyIHEWREBSBWCPKU-UHFFFAOYSA-N

Antioxidant Activity

Research indicates that compounds within the benzopyran family possess significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. A study demonstrated that derivatives of benzopyran effectively reduced oxidative stress markers in various cell lines, suggesting potential applications in mitigating oxidative damage in diseases such as cancer and neurodegenerative disorders .

Neuroprotective Effects

4H-1-Benzopyran derivatives have been investigated for their neuroprotective effects. In animal models of neurodegeneration, these compounds exhibited the ability to enhance neuronal survival and reduce apoptosis. Specifically, they were shown to modulate signaling pathways associated with neuronal health, including the inhibition of pro-apoptotic factors and activation of neurotrophic signals .

Anti-inflammatory Properties

The compound has also been noted for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 in vitro. This action suggests a potential therapeutic role in conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease .

Case Studies

  • Neuroprotection in Animal Models :
    A study involving rats subjected to induced ischemia revealed that treatment with 4H-1-benzopyran derivatives prior to injury significantly reduced brain damage and improved functional outcomes post-injury. The mechanism was linked to reduced oxidative stress and inflammation in the brain tissue .
  • In Vitro Cytotoxicity Studies :
    In cell culture studies, the compound was tested against various cancer cell lines (e.g., breast cancer and leukemia). The results indicated that it inhibited cell proliferation in a dose-dependent manner while inducing apoptosis through caspase activation pathways .

Properties

CAS No.

67195-87-3

Molecular Formula

C19H26ClNO3

Molecular Weight

351.9 g/mol

IUPAC Name

3-ethyl-7-methoxy-2-methyl-8-(piperidin-1-ium-1-ylmethyl)chromen-4-one;chloride

InChI

InChI=1S/C19H25NO3.ClH/c1-4-14-13(2)23-19-15(18(14)21)8-9-17(22-3)16(19)12-20-10-6-5-7-11-20;/h8-9H,4-7,10-12H2,1-3H3;1H

InChI Key

DIGWBLPUVXJQTO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(OC2=C(C1=O)C=CC(=C2C[NH+]3CCCCC3)OC)C.[Cl-]

Origin of Product

United States

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